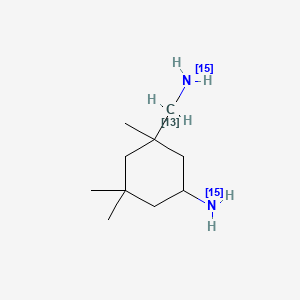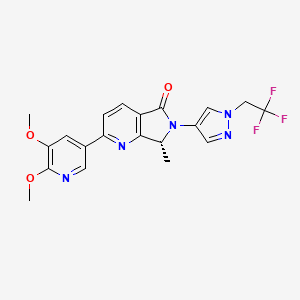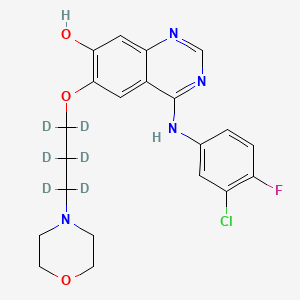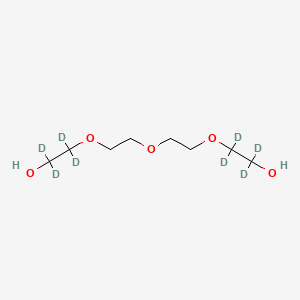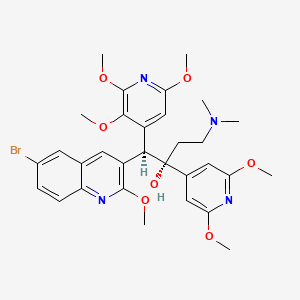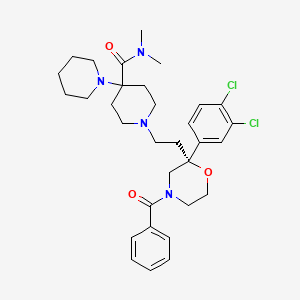
A5ZU7Gbj9Y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSR-241586 is a 2,2-disubstituted morpholine compound developed by Sanofi-Aventis. It is an antagonist of neurokinin receptors and has shown activity in the treatment of depression, schizophrenia, urinary trouble, emesis, and irritable bowel syndrome . Neurokinin receptors are involved in various biological processes, including pain transmission, gastrointestinal and urogenital functions, vasodilatation, neurogenic inflammation, airway inflammation, and bronchoconstriction in asthma and chronic obstructive pulmonary disease .
Preparation Methods
The synthesis of SSR-241586 involves several steps and different strategies have been studied to achieve its production. One of the methods includes the use of an organo-catalyzed Henry reaction applied to an α-keto ester . The synthesis starts with the preparation of dichloroiminoester from commercially available 3,4-dichlorophenylacetonitrile. This is followed by treatment with isoamyl nitrite in the presence of potassium hydroxide in a mixture of solvents .
Another method involves the enantioselective epoxidation of homoallylic alcohol using cumene hydroperoxide in the presence of catalytic diisopropyl D-tartrate and zirconium tetra-tert-butoxide to produce an epoxide, which is then transformed into the morpholine ring . Additionally, asymmetric cyanosilylation of ketone using trimethylsilyl cyanide in the presence of an optically active Lewis acid/base bifunctional catalyst has also been reported .
Chemical Reactions Analysis
SSR-241586 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group present in the intermediate compounds can be reduced to form the desired morpholine ring.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings and the morpholine ring.
Common reagents used in these reactions include isoamyl nitrite, potassium hydroxide, cumene hydroperoxide, diisopropyl D-tartrate, zirconium tetra-tert-butoxide, and trimethylsilyl cyanide . The major products formed from these reactions include various intermediates that are further transformed into SSR-241586 .
Scientific Research Applications
SSR-241586 has been extensively studied for its potential therapeutic applications. It is primarily used as an antagonist of neurokinin receptors, which makes it valuable in the treatment of several conditions:
Depression: SSR-241586 has shown potential in alleviating symptoms of depression by modulating neurokinin receptors.
Schizophrenia: The compound has been studied for its effects on schizophrenia, providing an alternative treatment option.
Urinary Trouble: SSR-241586 has been found to be effective in treating urinary disorders.
Emesis: The compound is used to prevent and treat nausea and vomiting.
Irritable Bowel Syndrome: SSR-241586 has shown efficacy in managing symptoms of irritable bowel syndrome.
Mechanism of Action
SSR-241586 exerts its effects by antagonizing neurokinin receptors, specifically neurokinin 2 and neurokinin 3 receptors . These receptors are involved in the regulation of various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking these receptors, SSR-241586 can modulate these processes and provide therapeutic benefits .
Comparison with Similar Compounds
SSR-241586 is similar to other neurokinin receptor antagonists, such as SSR-240600 . Both compounds are optically active morpholines and have shown activity in the treatment of depression, schizophrenia, urinary trouble, emesis, and irritable bowel syndrome . SSR-241586 is unique in its specific molecular structure and the synthetic routes used for its preparation .
Similar compounds include:
SSR-240600: Another neurokinin receptor antagonist with similar therapeutic applications.
Aprepitant: A neurokinin 1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
SSR-241586 stands out due to its specific activity on neurokinin 2 and neurokinin 3 receptors, providing a broader range of therapeutic applications .
Properties
CAS No. |
1239279-30-1 |
|---|---|
Molecular Formula |
C32H42Cl2N4O3 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-[2-[(2R)-4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3/t32-/m0/s1 |
InChI Key |
RVQZVVJLIUXDPN-YTTGMZPUSA-N |
Isomeric SMILES |
CN(C)C(=O)C1(CCN(CC1)CC[C@]2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

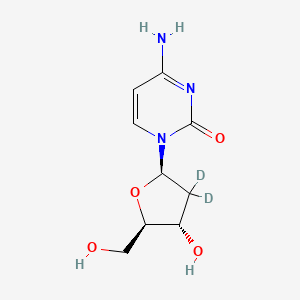

![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

